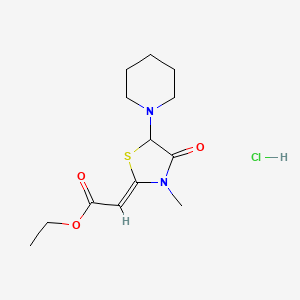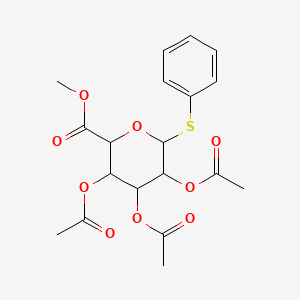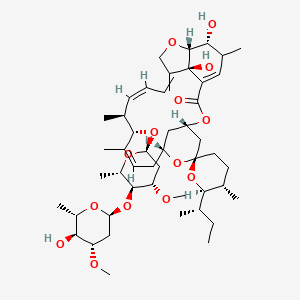
ent-Oseltamivir Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-Oseltamivir Phosphate is the enantiomer of Oseltamivir Phosphate, a pharmaceutical compound known for its antiviral properties, particularly against influenza viruses. It functions as a neuraminidase inhibitor, preventing the release and spread of the virus from infected cells. This compound is a prodrug, which means it is metabolized into its active form, oseltamivir carboxylate, in the body.
Biochemical Analysis
Biochemical Properties
ent-Oseltamivir Phosphate is a neuraminidase inhibitor . Neuraminidase is an enzyme that is critical for the life cycle of the influenza virus. By inhibiting this enzyme, this compound prevents new viral particles from being released from infected cells .
Cellular Effects
This compound affects various types of cells, primarily those infected by the influenza virus. It inhibits the viral neuraminidase enzyme, preventing the release of new virus particles and thereby limiting the spread of infection .
Molecular Mechanism
The active metabolite of this compound binds to the active site of the influenza virus neuraminidase, which inhibits its function and prevents the virus from spreading to other cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be stable and effective over time . It continues to inhibit the neuraminidase enzyme, preventing the spread of the virus .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. Higher doses result in greater inhibition of viral replication. Like all medications, it can have toxic or adverse effects at high doses .
Metabolic Pathways
This compound is metabolized in the liver to its active form, oseltamivir carboxylate . This metabolite is responsible for the drug’s antiviral activity .
Transport and Distribution
After oral administration, this compound is widely distributed throughout the body, including the respiratory tract where the influenza virus replicates .
Subcellular Localization
The active metabolite of this compound, oseltamivir carboxylate, exerts its effects in the extracellular space where it inhibits the viral neuraminidase enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-Oseltamivir Phosphate typically begins with (–)-shikimic acid as the starting material. The process involves several key steps:
Epoxide Formation: (–)-Methyl shikimate undergoes treatment under Mitsunobu conditions to form an epoxide.
Azide Introduction: The epoxide ring is opened with azide, followed by mesylation and a Staudinger reaction to generate iminophosphorane.
Aziridine Formation: Substitution of the mesyl group leads to aziridinium formation, which is then hydrolyzed to produce aziridine.
Regioselective Opening: The aziridine ring is opened regioselectively with azide, and the protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. The process includes:
Diels-Alder Reaction: A key step involving the reaction between siloxy diene and fumaroyl chloride.
Curtius Rearrangement: This step is crucial for forming the desired stereoisomer.
Purification: The final product is purified through crystallization and other techniques to achieve the required pharmaceutical standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the azide and mesyl groups during synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium azide, mesyl chloride.
Major Products: The major products formed from these reactions include various intermediates such as aziridines, azides, and the final active metabolite, oseltamivir carboxylate .
Scientific Research Applications
ent-Oseltamivir Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for studying the stereochemistry and reaction mechanisms of neuraminidase inhibitors.
Biology: Employed in virology research to understand the inhibition of influenza virus replication.
Medicine: Investigated for its potential in treating other viral infections beyond influenza.
Industry: Utilized in the development of antiviral drugs and in quality control processes for pharmaceutical manufacturing
Mechanism of Action
ent-Oseltamivir Phosphate exerts its effects by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This inhibition prevents the release of new viral particles from infected cells, thereby halting the spread of the virus within the respiratory tract. The active metabolite, oseltamivir carboxylate, binds to the active site of neuraminidase, blocking its function and reducing viral replication .
Comparison with Similar Compounds
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Peramivir: An intravenous neuraminidase inhibitor used for treating severe influenza infections.
Laninamivir: A long-acting neuraminidase inhibitor with a different administration route.
Uniqueness: ent-Oseltamivir Phosphate is unique due to its oral bioavailability and its ability to be rapidly converted into its active form in the body. This makes it highly effective for both treatment and prophylaxis of influenza, providing a convenient option for patients compared to other neuraminidase inhibitors .
Properties
IUPAC Name |
ethyl (3S,4S,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4)/t13-,14+,15+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZUMBJQJWIWGJ-DSMRVHDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@H]1C=C(C[C@H]([C@@H]1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N2O8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B1146489.png)



![4-Ethyl-N-[(3S)-3-hydroxy-1-[[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-1-oxobutan-2-yl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B1146495.png)
![5'-O-[Bis(4-Methoxyphenyl)Phenylmethyl]-2'-Deoxy-5-[3-Oxo-3-[[2-[(Trifluoroacetyl)Amino]Ethyl]Amino]-1-Propenyl]-Uridine 3'-[2-Cyanoethyl Bis(1-Methylethyl)Phosphoramidite]](/img/structure/B1146496.png)





